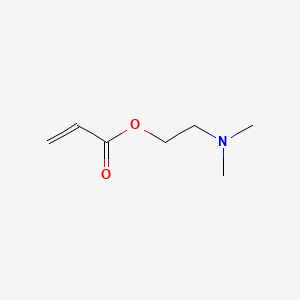

4-Oxobutanonitrilo

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Síntesis de Arilfosfonatos

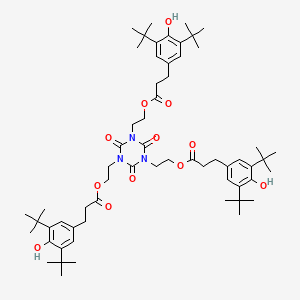

El 4-Oxobutanonitrilo sirve como precursor en la síntesis de arilfosfonatos, los cuales son valiosos en la química medicinal. La reacción de this compound con aldehídos aromáticos y fosfitos dialkílicos conduce a diversos 4-aril-2-dialquilfosfonometil-4-oxobutanonitrilos sustituidos . Estos compuestos tienen aplicaciones potenciales en el desarrollo de agentes antivirales y anticancerígenos.

Reactivos de Síntesis Orgánica

Compuestos con una función tanto carbonílica como nitrilo, como el this compound, son de interés debido a su utilidad como reactivos en la síntesis orgánica . Pueden someterse a diversas reacciones químicas, proporcionando una vía para sintetizar una amplia gama de compuestos orgánicos.

Actividad Antiviral

Los estudios de acoplamiento molecular de derivados de this compound han mostrado una actividad antiviral potencial. Estos estudios involucran los materiales sintetizados contra la estructura cristalina de la Main Proteinase del SARS Coronavirus (3CLpro) para evaluar su eficacia .

Actividad Anticancerígena

De manera similar, los derivados de this compound se han estudiado por su actividad anticancerígena. Se ha realizado un acoplamiento molecular contra el Receptor de Progesterona Humano para explorar su potencial en el tratamiento del cáncer .

Estudios Espectroscópicos

La caracterización de this compound y sus derivados es crucial para comprender sus propiedades. Las herramientas espectroscópicas como la Espectroscopia de Infrarrojo y Resonancia Magnética Nuclear (1H, 13C y 31P-NMR) se utilizan para este propósito .

Safety and Hazards

When handling 4-Oxobutanenitrile, it’s important to avoid dust formation, breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition. Evacuate personnel to safe areas and keep people away from and upwind of spill/leak .

Propiedades

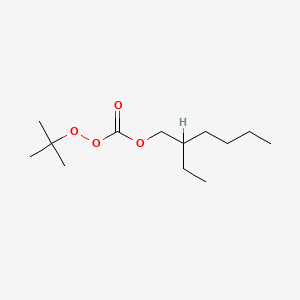

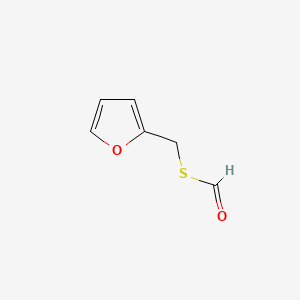

IUPAC Name |

4-oxobutanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO/c5-3-1-2-4-6/h4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGFGIKNLZTZJDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

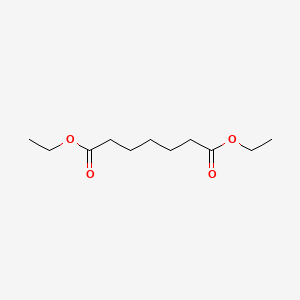

C(CC#N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60188651 | |

| Record name | 3-Formylpropiononitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60188651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

83.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3515-93-3 | |

| Record name | 4-Oxobutanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3515-93-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Formylpropiononitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003515933 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Formylpropiononitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60188651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-formylpropiononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.472 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common synthetic approaches to 4-Oxobutanenitrile derivatives?

A1: Several methods have been explored for synthesizing 4-Oxobutanenitrile derivatives. One approach involves reacting aromatic aldehydes with phosphorylated Michael’s acceptors. This method has shown good yields for various 4-aryl-2-alkylphosphonomethyl-4-oxobutanenitriles. [] Another method utilizes a copper-catalyzed aerobic reaction. This reaction involves nitrogen-migration cyanation and oxygenation of γ,δ-unsaturated keto oximes at room temperature, offering a facile route to 4-Oxobutanenitriles. [] Furthermore, chiral nitrile derivatives can be synthesized via asymmetric nucleophilic addition of formaldehyde N,N-dialkylhydrazone to isatin-derived imines and α,β-unsaturated ketones. This method avoids toxic nitrile reagents and allows access to amino nitriles and 4-oxobutanenitrile derivatives with high enantioselectivities. []

Q2: Has the photochemical behavior of 4-Oxobutanenitrile derivatives been investigated?

A2: Yes, research has explored the photochemical properties of certain 4-Oxobutanenitrile derivatives. For instance, UV-visible irradiation of fludioxonil, a fungicide containing a 4-Oxobutanenitrile moiety, leads to the formation of 2-(2,2-difluorobenzo[d][1,3]dioxol-4-yl)-2-(nitrosomethylene)-4-oxobutanenitrile. This photoproduct was found to be significantly more toxic than the parent compound in Vibrio fischeri bacteria. []

Q3: Are there any computational studies exploring the biological activity of 4-Oxobutanenitrile derivatives?

A3: Molecular docking studies have been conducted on synthesized 4-aryl-2-alkylphosphonomethyl-4-oxobutanenitriles. These studies investigated potential antiviral activity against the SARS Coronavirus Main Proteinase (3CLpro) and anticancer activity against the Human Progesterone Receptor. Results identified a promising candidate (compound 5i) exhibiting favorable binding energies for both targets. []

Q4: Have any specific applications been explored for 4-Oxobutanenitrile derivatives in organic synthesis?

A4: 4-Oxobutanenitrile derivatives have shown utility in synthesizing other heterocyclic compounds. Specifically, they serve as key intermediates in the formation of furan-2-amines. [] One method involves cyanide addition to acylchalcones, followed by piperidine-catalyzed cyclization in the presence of an aldehyde, yielding N-benzylidene-2-furanamines and 2-pyrrolones. []

Q5: Beyond heterocycle synthesis, have other applications of 4-Oxobutanenitrile derivatives been explored?

A5: Research has demonstrated that ruthenium tetroxide catalyzed oxidation of 3-alkyl-4-(2-furyl)-4-oxobutanenitriles can be used to synthesize methyl 2-alkyl-3-cyanopropanoates. [, , ] This highlights the versatility of 4-Oxobutanenitrile derivatives as building blocks in organic synthesis.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[Nitrilotris(methylene)]tris-phosphonic acid pentasodium salt](/img/structure/B1583747.png)